
1-(Furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic primarily used to treat urinary tract infections. This compound is characterized by the presence of a furan ring, a nitro group, and a hydroxyl group, which contribute to its unique chemical and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nitrofurantoin typically involves the nitration of a furan derivative followed by hydroxylation. One common method includes the reaction of 5-nitro-2-furaldehyde with hydroxylamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4-Hydroxy Nitrofurantoin often employs environmentally benign methods. For instance, a mechanochemical procedure that is solvent-free, base-free, and waste-free has been developed, offering high yields and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Nitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy Nitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrofuran derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use in treating infections resistant to other antibiotics.
Industry: Employed in the development of new antimicrobial agents to combat microbial resistance
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Nitrofurantoin involves its conversion by bacterial nitroreductases into reactive intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death . This multi-targeted approach reduces the likelihood of bacterial resistance .
Comparación Con Compuestos Similares
Nitrofurantoin: The parent compound, primarily used for urinary tract infections.
Nitroxoline: Another nitrofuran derivative with similar antimicrobial properties.
Furazolidone: A nitrofuran used to treat gastrointestinal infections.
Uniqueness: 4-Hydroxy Nitrofurantoin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its antimicrobial efficacy. This structural modification may also influence its pharmacokinetic properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H7NO7 |
|---|---|
Peso molecular |
253.16 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethanone |
InChI |
InChI=1S/C10H7NO7/c12-6-4-8(18-5-6)10(14,11(15)16)9(13)7-2-1-3-17-7/h1-5,12,14H |
Clave InChI |
HEEHIHQJUQCBHG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)C(C2=CC(=CO2)O)([N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


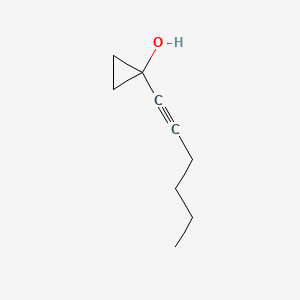
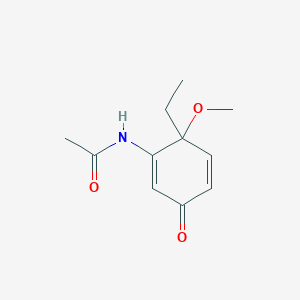
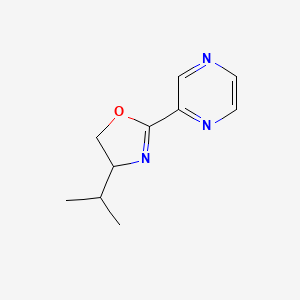
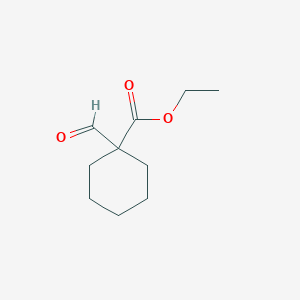

![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
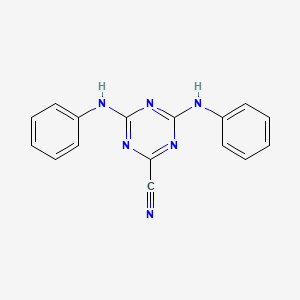
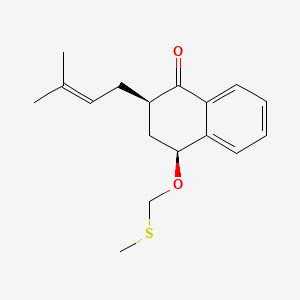


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

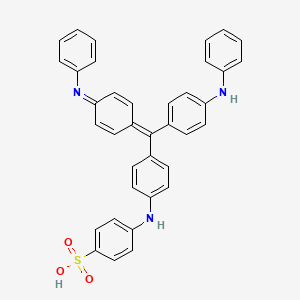
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
